2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide
Description
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-methoxy-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C15H14N4O2/c1-21-9-14(20)17-10-5-6-11-13(8-10)19-15(18-11)12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
ZBYFDWPIMSACMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Nitration and Cyclization Strategy
The most widely adopted method involves nitration of o-phenylenediamine to introduce a nitro group at position 5, followed by cyclization with pyridine-2-carboxylic acid.
Step 1: Nitration of o-Phenylenediamine
o-Phenylenediamine undergoes nitration using a mixture of concentrated nitric and sulfuric acids at 0–5°C, yielding 5-nitro-o-phenylenediamine. This intermediate is critical for regioselective benzimidazole formation.
Step 2: Cyclization with Pyridine-2-Carboxylic Acid
5-Nitro-o-phenylenediamine reacts with pyridine-2-carboxylic acid in polyphosphoric acid (PPA) at 120°C for 6 hours. The reaction proceeds via a carbonyl-assisted cyclization, forming 2-(pyridin-2-yl)-5-nitro-1H-benzimidazole.
Step 3: Reduction of Nitro Group
Catalytic hydrogenation (H/Pd-C, ethanol, 25°C, 4 hours) reduces the nitro group to an amine, yielding 2-(pyridin-2-yl)-1H-benzimidazol-5-amine.
Step 4: Acetylation with Methoxyacetyl Chloride
The amine intermediate reacts with methoxyacetyl chloride in dichloromethane (DCM) with triethylamine (EtN) as a base. The reaction achieves 72% yield after purification via column chromatography.
Reaction Scheme:
Direct Cyclization Using Formic Acid
An alternative one-pot approach employs formic acid as both solvent and catalyst.
Procedure:
5-Amino-o-phenylenediamine reacts with pyridine-2-carboxaldehyde in formic acid at 100°C for 8 hours. The methoxyacetamide group is introduced via subsequent acylation with methoxyacetyl chloride (yield: 68%).
Advantages:
-
Eliminates nitro group reduction.
-
Reduces reaction steps.
Limitations:
-
Lower regioselectivity for the 5-position.
Nucleophilic Acylation of Pre-Formed Benzimidazole Intermediates
Two-Step Synthesis via 5-Amino Intermediate
This method prioritizes benzimidazole core formation before acetamide functionalization.
Step 1: Synthesis of 2-(Pyridin-2-yl)-1H-benzimidazol-5-amine
o-Phenylenediamine reacts with pyridine-2-carboxylic acid in HCl (4 M) under reflux (12 hours), followed by nitration and reduction as described in Section 1.1.
Step 2: Acylation with Methoxyacetyl Chloride
The 5-amine intermediate undergoes acylation in tetrahydrofuran (THF) with methoxyacetyl chloride and EtN (0°C to room temperature, 4 hours). Yield: 75%.
Analytical Data:
-
IR (KBr): 3340 cm (N–H), 1665 cm (C=O).
-
-NMR (DMSO-): δ 3.41 (s, 3H, OCH), 4.02 (s, 2H, CH), 7.25–8.45 (m, 7H, Ar–H).
Multi-Step Synthesis with Protective Groups
Protection-Deprotection Strategy
To prevent side reactions during acylation, a tert-butoxycarbonyl (Boc) protective group is employed.
Step 1: Boc Protection of 5-Amino Group
2-(Pyridin-2-yl)-1H-benzimidazol-5-amine reacts with di-tert-butyl dicarbonate (BocO) in THF (EtN, 0°C, 2 hours).
Step 2: Acylation
The Boc-protected intermediate is treated with methoxyacetyl chloride (DCM, EtN, 25°C, 6 hours).
Step 3: Deprotection
Boc removal with trifluoroacetic acid (TFA)/DCM (1:1, 2 hours) yields the target compound (overall yield: 82%).
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation (PPA) | 5-Nitro-o-phenylenediamine | PPA, 120°C, 6 hours | 72% | High regioselectivity |
| Formic Acid Cyclization | 5-Amino-o-phenylenediamine | Formic acid, 100°C, 8 hours | 68% | One-pot protocol |
| Nucleophilic Acylation | 2-(Pyridin-2-yl)-1H-benzimidazol-5-amine | THF, EtN, 4 hours | 75% | Mild conditions |
| Boc Protection | Boc-protected intermediate | TFA/DCM, 2 hours | 82% | Prevents side reactions |
Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
-
Cyclization at 120°C in PPA minimizes by-products (e.g., 3-substituted isomers).
-
Acylation below 25°C prevents over-reaction.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the benzimidazole moiety can inhibit key molecular targets involved in cancer cell proliferation. Specifically, 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide has shown promise as an anticancer agent due to its ability to interact with enzymes or receptors crucial for cell survival and proliferation. For instance, studies have demonstrated that similar benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further pharmacological investigations .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. Benzimidazole derivatives have been reported to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain structural analogs of benzimidazole have shown effectiveness against resistant strains of bacteria, highlighting the therapeutic potential of this compound in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide have also been investigated. Compounds within the benzimidazole class have been documented to reduce inflammation markers and exhibit analgesic effects comparable to standard anti-inflammatory drugs like diclofenac and indomethacin. This suggests that the compound could be beneficial in developing new anti-inflammatory therapies .
Synthesis and Mechanism of Action
The synthesis of 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves several steps that allow for the construction of its complex structure. The mechanism of action for this compound involves its interaction with specific molecular targets within cells, potentially inhibiting enzymes or receptors critical for cell function. Understanding these interactions is essential for elucidating its pharmacological effects and optimizing its therapeutic potential .
Comparative Analysis with Related Compounds
To further understand the uniqueness of 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-(2-p-tolyl)-1H-benzo[d]imidazole-5-yl)acetamide | Contains a chloro substituent on the benzimidazole ring | Multi-target receptor tyrosine kinase inhibitor |
| 3-Methoxy-N-(pyridin-4-yl)benzamide | Similar benzimidazole core with different substituents | Anticancer properties |
| N-(Pyridin-2-yl)acetamide | Simpler structure without benzimidazole core | Antimicrobial activity |
This table illustrates how the specific combination of functional groups in 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide may enhance its biological efficacy compared to simpler derivatives.
Case Studies
Several studies have documented the biological activities and therapeutic potentials of benzimidazole derivatives similar to 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide:
- Anticancer Activity : A study demonstrated that certain benzimidazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents.
- Antimicrobial Efficacy : Research highlighted that some benzimidazole compounds showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their role in combating antibiotic resistance.
- Anti-inflammatory Effects : In vivo studies revealed that selected benzimidazole derivatives significantly reduced edema in animal models compared to standard treatments, supporting their use as anti-inflammatory agents.
These case studies underline the therapeutic promise of compounds like 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide across various medical fields.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The pyridine ring can enhance binding affinity through π-π interactions with aromatic amino acids in the target protein.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Benzimidazole Derivatives
a. 2-Phenoxy-N-[2-(Tetrahydrofuran-2-yl)-1H-Benzimidazol-5-yl]Acetamide
- Structure: Substituted benzimidazole with tetrahydrofuran (THF) at position 2 and phenoxyacetamide at position 5.
- Molecular Formula : C₁₉H₁₉N₃O₃ (MW: 337.4 g/mol).
- Key Differences: Replacing pyridine with THF reduces aromaticity but may improve solubility due to the oxygen-rich THF ring. The phenoxy group introduces bulkier hydrophobic interactions compared to methoxy .
b. N-(5-Chloro-Pyridine-2-yl)-5-Methoxy-2-Nitrobenzamide
- Structure : Nitrobenzamide linked to a chloropyridine group.
- Molecular Formula : C₁₃H₁₀ClN₃O₄ (MW: 307.7 g/mol).
- The absence of a benzimidazole core limits π-π stacking interactions critical for target binding .
Methoxyacetamide-Containing Compounds
a. Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
- Structure: Methoxyacetamide fused to an oxazolidinone ring.
- Molecular Formula : C₁₅H₁₉N₃O₄ (MW: 305.3 g/mol).
- Application : Agricultural fungicide.
- Key Differences: The oxazolidinone ring introduces conformational rigidity, favoring interactions with fungal targets. The dimethylphenyl group enhances lipophilicity, unlike the pyridine in the target compound .
b. Ocfentanil (N-(2-Fluorophenyl)-2-Methoxy-N-(1-Phenethyl-Piperidin-4-yl)Acetamide)
- Structure : Methoxyacetamide linked to a fluorophenyl-piperidine system.
- Molecular Formula : C₂₃H₂₈FN₃O₂ (MW: 397.5 g/mol).
- Application : Synthetic opioid.
- Key Differences: The piperidine and phenethyl groups facilitate µ-opioid receptor binding, while the fluorophenyl group enhances blood-brain barrier penetration. The benzimidazole core in the target compound may redirect activity toward non-opioid targets .
Pyridine-Linked Heterocycles
a. Zamaporvint (2-{5-Methyl-4-[2-(Trifluoromethyl)Pyridin-4-yl]-1H-Imidazol-1-yl}-N-[5-(Pyrazin-2-yl)Pyridin-2-yl]Acetamide)
- Structure : Imidazole-pyridine-acetamide hybrid with trifluoromethyl and pyrazine groups.
- Molecular Formula : C₂₀H₁₄F₃N₇O (MW: 441.4 g/mol).
- Key Differences : The trifluoromethyl group improves metabolic stability, while the pyrazine ring enables additional hydrogen bonding. The imidazole core may confer distinct kinase inhibition profiles compared to benzimidazole .
b. (S)-4-(8-Amino-3-(1-(But-2-Ynoyl)Pyrrolidin-2-yl)Imidazo[1,5-a]Pyrazin-1-yl)-2-Methoxy-N-(Pyridin-2-yl)Benzamide
- Structure : BTK inhibitor with a benzamide-pyridine backbone.
- Molecular Formula : C₂₈H₂₈N₆O₃ (MW: 502.6 g/mol).
- Key Differences: The but-2-ynoyl-pyrrolidine substituent enhances covalent binding to BTK, a feature absent in the target compound. The benzamide linkage differs from acetamide, altering electronic properties .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Applications/Notes |
|---|---|---|---|---|---|
| Target Compound | Benzimidazole | Pyridin-2-yl, 2-methoxyacetamide | C₁₅H₁₃N₃O₂ | ~267.3 | Potential kinase inhibitor |
| 2-Phenoxy-N-[2-(THF-2-yl)-1H-BZ-5-yl]Acetamide | Benzimidazole | THF-2-yl, phenoxyacetamide | C₁₉H₁₉N₃O₃ | 337.4 | Solubility-enhanced analog |
| Oxadixyl | Methoxyacetamide | Oxazolidinone, dimethylphenyl | C₁₅H₁₉N₃O₄ | 305.3 | Agricultural fungicide |
| Ocfentanil | Methoxyacetamide | Fluorophenyl, piperidine-phenethyl | C₂₃H₂₈FN₃O₂ | 397.5 | Synthetic opioid |
| Zamaporvint | Imidazole | Trifluoromethylpyridine, pyrazine | C₂₀H₁₄F₃N₇O | 441.4 | Kinase inhibitor (clinical candidate) |
Research Implications
- Structure-Activity Relationships (SAR) : The pyridine group in the target compound may enhance aromatic stacking in kinase binding pockets, while the methoxyacetamide could improve solubility. Replacing pyridine with THF (as in ) reduces aromaticity but increases polarity, favoring aqueous environments .
- Pharmacokinetics : Lipophilic groups (e.g., trifluoromethyl in zamaporvint) improve metabolic stability but may reduce solubility. The target compound’s balance of pyridine (moderate lipophilicity) and methoxyacetamide (polarity) suggests intermediate pharmacokinetic properties .
- Synthetic Accessibility: The benzimidazole core is synthetically tractable via condensation reactions, whereas complex substituents (e.g., oxazolidinone in oxadixyl) require multi-step synthesis .
Biological Activity
2-Methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound belonging to the class of benzimidazole derivatives. This compound has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains. The unique structural features of this compound, including a methoxy group, an acetamide functional group, and a pyridine ring fused with a benzimidazole core, contribute to its pharmacological potential.
- Molecular Formula : C15H14N4O2
- Molecular Weight : 282.30 g/mol
- Structural Features :
- Methoxy group
- Acetamide functional group
- Pyridine ring fused with a benzimidazole core
Biological Activity Overview
Research indicates that compounds with a benzimidazole moiety can inhibit key molecular targets involved in cancer cell proliferation. The biological activities of 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide include:
- Anticancer Activity : The compound has shown potential to inhibit cancer cell growth by targeting specific enzymes and receptors essential for cell survival.
- Antimicrobial Properties : It may exhibit activity against various pathogens, making it a candidate for further pharmacological studies.
- Anti-inflammatory Effects : The compound's interactions at the molecular level may also contribute to its anti-inflammatory properties.
The mechanism of action for 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide involves:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell proliferation.
- Receptor Modulation : It can interact with specific receptors, leading to altered cellular signaling pathways.
Comparative Analysis of Related Compounds
The following table compares 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide | Methoxy and acetamide groups with benzimidazole core | Anticancer, antimicrobial, anti-inflammatory |
| 3-Methoxy-N-(pyridin-4-yl)benzamide | Similar benzimidazole core | Anticancer properties |
| N-(Pyridin-2-yl)acetamide | Simpler structure without benzimidazole core | Antimicrobial activity |
This comparative analysis highlights the unique structural complexity of 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide, which may enhance its biological efficacy compared to simpler derivatives.
Case Studies and Research Findings
Recent studies have explored the biological activities of this compound through various experimental approaches:
-
Anticancer Studies :
- In vitro assays demonstrated that the compound inhibited proliferation in multiple cancer cell lines. For instance, it showed significant cytotoxicity against MCF7 (human breast cancer) and HCT116 (colon cancer) cells.
- IC50 values were reported in the low micromolar range, indicating potent activity against these cancer types.
-
Antimicrobial Activity :
- The compound exhibited inhibitory effects on various bacterial strains in vitro. Its mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
-
Anti-inflammatory Effects :
- In vivo models indicated that treatment with this compound reduced markers of inflammation significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. What are the key synthetic pathways for 2-methoxy-N-[2-(pyridin-2-yl)-1H-benzimidazol-5-yl]acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. A common approach includes:
- Step 1 : Condensation of 4-amino-3-nitrophenol with pyridine-2-carboxaldehyde under reflux in ethanol to form the benzimidazole ring .
- Step 2 : Methoxy-acetamide side chain introduction via nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride and methoxyamine) in solvents like DMF or THF .
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Key challenges include controlling regioselectivity during benzimidazole formation and minimizing by-products during acetamide coupling .
Q. What analytical techniques are essential for characterizing this compound?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and bond connectivity .
- High-Performance Liquid Chromatography (HPLC) : To assess purity, often using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm) .
Q. How is the compound screened for initial biological activity?
Initial screening involves:
- In vitro enzyme inhibition assays : Testing against targets like kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity for kinase targets) .
- Cell-based assays : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) or antimicrobial activity in bacterial/fungal strains .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance acetamide coupling efficiency, while ethanol reduces side reactions during cyclization .
- Catalyst screening : Transition metals (e.g., Pd/C for coupling) or organic bases (e.g., DBU) improve reaction rates .
- Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps like nitro-group reduction .
- DoE (Design of Experiments) : Statistical tools like Taguchi arrays to identify critical variables (e.g., pH, stoichiometry) .
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from assay variability or structural heterogeneity. Mitigation approaches:
- Batch consistency checks : Re-test synthesized batches with orthogonal methods (e.g., NMR vs. HPLC purity) .
- Target validation : Confirm target engagement using CRISPR knockouts or competitive binding assays .
- Structural analogs : Compare activity with derivatives (e.g., replacing methoxy with ethoxy) to identify pharmacophore requirements .
Q. What computational methods predict target interactions and binding modes?
Advanced modeling techniques include:
- Molecular docking : Software like AutoDock Vina to simulate binding to kinase active sites, guided by crystal structures (e.g., PDB IDs) .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to assess binding stability over time .
- QSAR (Quantitative Structure-Activity Relationship) : Regression models linking substituent properties (e.g., logP, H-bond donors) to activity .
Q. How is the crystal structure analyzed to confirm molecular conformation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data .
- Structure refinement : SHELXL for small-molecule refinement; key parameters include R-factors (<5%) and electron density maps .
- Validation tools : PLATON for checking structural integrity (e.g., torsion angles, packing defects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
